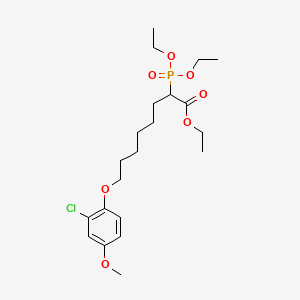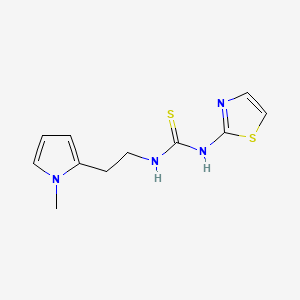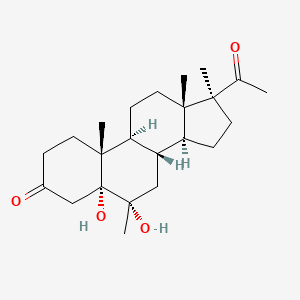
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- typically involves the reduction of 17α-hydroxyprogesterone (17-OHP) by the enzyme 5α-reductase . This reaction is catalyzed by the SRD5A1 enzyme and possibly the SRD5A2 enzyme . The reduction process converts 17-OHP to 5α-Pregnan-17α-ol-3,20-dione, which is then further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the enzymatic reduction of precursor steroids under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other steroids such as allopregnanolone.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Scientific Research Applications
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroids.
Biology: The compound plays a role in the study of steroid metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its neuroprotective effects.
Industry: The compound is used in the production of various steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- involves its interaction with progesterone receptors . It binds to these receptors and modulates their activity, leading to various physiological effects. The compound also acts as a neurosteroid, influencing the function of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
5α-Pregnan-17α-ol-3,20-dione: An intermediate in the synthesis of the target compound.
5α-Dihydroprogesterone: Another endogenous progestogen and neurosteroid.
Allopregnanolone: A neurosteroid synthesized from the target compound.
Uniqueness
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- is unique due to its specific hydroxylation pattern and its role as an intermediate in the synthesis of other important steroids. Its ability to modulate progesterone receptors and act as a neurosteroid distinguishes it from other similar compounds .
Properties
CAS No. |
3577-69-3 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5R,6S,8S,9S,10R,13S,14S,17S)-17-acetyl-5,6-dihydroxy-6,10,13,17-tetramethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H36O4/c1-14(24)19(2)10-7-17-16-13-22(5,26)23(27)12-15(25)6-9-21(23,4)18(16)8-11-20(17,19)3/h16-18,26-27H,6-13H2,1-5H3/t16-,17-,18-,19+,20-,21+,22-,23+/m0/s1 |
InChI Key |
ITGHCVVFSZJIMB-JZSKPWMVSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@@]4([C@@]3(CCC(=O)C4)C)O)(C)O)C)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4(C3(CCC(=O)C4)C)O)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


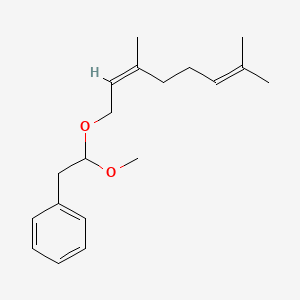
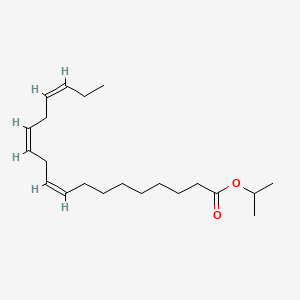
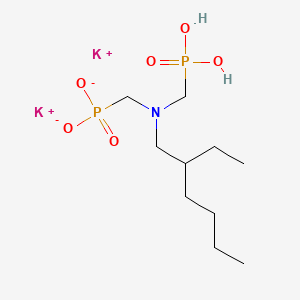


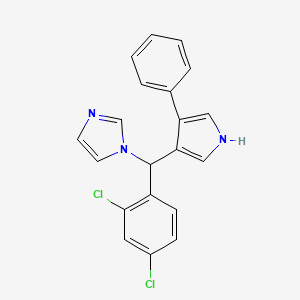
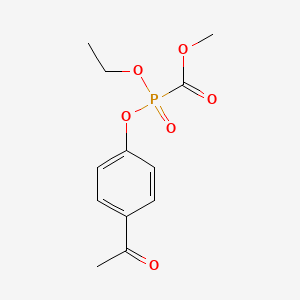
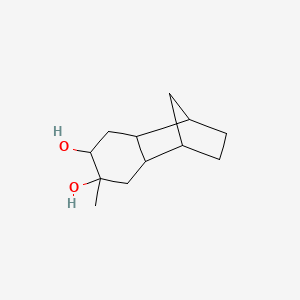
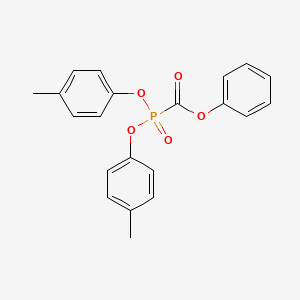
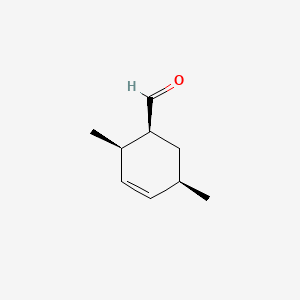
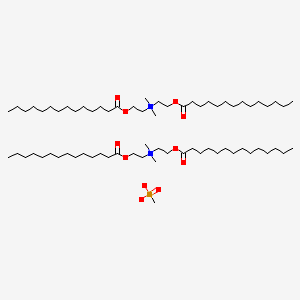
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
